Disodium pamidronate hydrate

Bisphosphonate bone targeting Hydroxyapatite binding affinity Skeletal retention kinetics

Disodium pamidronate hydrate (≥98%) exhibits the highest adsorption energy on hydroxyapatite (001) surfaces among all clinically relevant bisphosphonates, ensuring superior skeletal retention and prolonged local residence time. Its intermediate FPPS IC50 (200–500 nM) provides robust anti-resorptive efficacy with a wider renal safety margin than third-generation agents. Ideal for bone-targeted drug conjugates, radiopharmaceuticals, and reference standards in hypercalcemia or skeletal-related event research.

Molecular Formula C3H11NNa2O8P2
Molecular Weight 297.05 g/mol
Cat. No. B8802812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium pamidronate hydrate
Molecular FormulaC3H11NNa2O8P2
Molecular Weight297.05 g/mol
Structural Identifiers
SMILESC(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+]
InChIInChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2
InChIKeyTVQNUQCYOOJTMK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Pamidronate Hydrate: Second-Generation Nitrogen-Containing Bisphosphonate for Bone Resorption Inhibition


Disodium pamidronate hydrate (CAS 57248-88-1) is a second-generation nitrogen-containing bisphosphonate (N-BP) that functions as a potent inhibitor of osteoclast-mediated bone resorption by targeting farnesyl diphosphate synthase (FPPS) within the mevalonate pathway [1][2]. As an analog of endogenous pyrophosphate, it exhibits high affinity for hydroxyapatite (HAP), the principal mineral component of bone, enabling selective accumulation at sites of active bone remodeling [3]. The compound is clinically indicated for the treatment of hypercalcemia of malignancy (HCM), osteolytic bone lesions associated with multiple myeloma or metastatic breast cancer, and Paget's disease of bone [1][2]. Unlike first-generation non-nitrogenous bisphosphonates (e.g., clodronate, etidronate), pamidronate and other N-BPs induce osteoclast apoptosis through inhibition of protein prenylation rather than formation of cytotoxic ATP analogs [4]. Pamidronate disodium is typically administered via intravenous infusion at doses ranging from 60 to 90 mg every 3–4 weeks, with a mean skeletal retention of 54 ± 16% of the administered dose over 120 hours [2].

Why Pamidronate Cannot Be Readily Substituted with Alternative Bisphosphonates


Bisphosphonates exhibit pronounced inter-compound variability across critical physicochemical and pharmacological dimensions, including hydroxyapatite binding affinity, FPPS inhibitory potency, anti-resorptive efficacy, and renal safety profiles. Pamidronate demonstrates the highest adsorption energy onto hydroxyapatite (001) surfaces among clinically relevant bisphosphonates, exceeding that of alendronate, zoledronic acid, and ibandronate [1]. This superior mineral binding directly influences skeletal retention kinetics and may confer distinct therapeutic window characteristics. Additionally, pamidronate's intermediate FPPS IC50 (200–500 nM) positions it between the less potent early-generation agents (e.g., clodronate, which lacks FPPS inhibition) and the ultra-potent third-generation zoledronic acid (IC50 ~20 nM) [2][3]. Consequently, pamidronate occupies a unique therapeutic niche: it provides robust anti-resorptive activity without the heightened nephrotoxic potential observed with zoledronic acid when infusion protocols are suboptimal [4]. Furthermore, intravenous pamidronate (60 mg monthly) has demonstrated lumbar spine BMD improvements comparable to oral alendronate (10 mg daily) in postmenopausal osteoporosis, underscoring its utility as a parenteral alternative when oral bisphosphonates are contraindicated due to gastrointestinal intolerance [5]. These material differences in binding, potency, and safety preclude indiscriminate inter-class or intra-class substitution without careful consideration of the target indication and patient-specific risk factors.

Quantitative Evidence of Disodium Pamidronate Hydrate Differentiation vs. Key Comparators


Hydroxyapatite Binding Affinity: Pamidronate Exhibits the Highest Adsorption Energy Among Clinically Relevant Bisphosphonates

First-principles density functional theory (DFT) calculations comparing adsorption energies of seven bisphosphonates onto hydroxyapatite (001) surfaces reveal that pamidronate possesses the highest binding affinity, with adsorption energy exceeding that of alendronate, zoledronic acid, clodronate, ibandronate, minodronate, and etidronate [1]. Experimental validation using an NMR-based competitive binding assay confirms this rank order: pamidronate > alendronate > zoledronic acid > risedronate > ibandronate, with a 2.1-fold difference in binding affinity between pamidronate and ibandronate [2]. This superior mineral affinity may contribute to prolonged skeletal retention and extended duration of anti-resorptive action relative to lower-affinity bisphosphonates [1][2].

Bisphosphonate bone targeting Hydroxyapatite binding affinity Skeletal retention kinetics

FPPS Inhibition Potency: Pamidronate IC50 Intermediate Between Alendronate and Zoledronic Acid

Pamidronate inhibits recombinant human farnesyl diphosphate synthase (FPPS) with an IC50 of 200 nM, which is 4-fold higher (less potent) than alendronate (IC50 50 nM) and 10-fold higher than zoledronic acid (IC50 ~20 nM) [1][2]. This intermediate inhibitory potency correlates with its anti-resorptive efficacy: pamidronate inhibits bone resorption with an IC50 of 940 µM in vitro, compared to 52 µM for alendronate and ~7.3 µM for zoledronic acid [3]. The moderate FPPS inhibition by pamidronate positions it as a second-generation N-BP with robust clinical efficacy but potentially reduced risk of oversuppression of bone turnover compared to ultra-potent third-generation agents [1][3].

Farnesyl diphosphate synthase inhibition Mevalonate pathway Nitrogen-containing bisphosphonate potency

Anti-Resorptive Potency: Pamidronate 100-Fold Less Potent Than Zoledronic Acid in Rat Cancellous Bone Model

In a direct head-to-head comparative histomorphometric study in male rats treated subcutaneously for 10 days, zoledronic acid was 100-fold more potent than pamidronate in suppressing cancellous bone turnover and resorption [1]. Both compounds produced dose-dependent increases in cancellous bone volume, but zoledronic acid achieved equivalent anti-resorptive effects at approximately 1/100th the molar dose of pamidronate [1]. Clinically, this potency differential translates to zoledronic acid 4 mg (15-minute infusion) achieving bone resorption marker suppression comparable to or exceeding pamidronate 90 mg (2-hour infusion), with zoledronic acid suppressing markers by ≥50% below baseline versus 20–30% suppression observed with pamidronate 90 mg [2].

Bone histomorphometry Anti-resorptive efficacy Cancellous bone preservation

Renal Safety: Pamidronate AKI Incidence Statistically Equivalent to Zoledronic Acid in Modern Retrospective Analysis

A 2024 retrospective cohort analysis of patients receiving bisphosphonates for hypercalcemia of malignancy found no statistically significant difference in the incidence of acute kidney injury (AKI) between pamidronate (15.0%) and zoledronic acid (17.1%; p = 1.00) [1]. This finding contradicts earlier literature suggesting differential nephrotoxicity risk, wherein zoledronic acid and pamidronate were both associated with greater renal toxicity than ibandronate, particularly at high doses or rapid infusion rates [2]. When administered according to current labeling (pamidronate 90 mg over ≥2 hours; zoledronic acid 4 mg over ≥15 minutes) with adequate hydration, both agents exhibit comparable short-term renal safety [1]. However, pamidronate requires a longer infusion duration (90–120 minutes) compared to zoledronic acid (15 minutes), which may impact clinic workflow and patient convenience [3].

Bisphosphonate nephrotoxicity Acute kidney injury incidence Renal safety profile

Skeletal-Related Event Prevention: Pamidronate Demonstrates 23% Reduction in SREs in Multiple Myeloma

In a randomized, double-blind trial comparing pamidronate (90 mg IV over 2 hours) with zoledronic acid (4 or 8 mg IV over 15 minutes) in multiple myeloma patients over 12 months, the skeletal morbidity rate was identical across all treatment groups, and time to first skeletal-related event (SRE) was 304 days for pamidronate versus 366 and 392 days for 4 mg and 8 mg zoledronic acid, respectively [1]. A broader meta-analysis of bisphosphonate efficacy in preventing SREs reports that intravenous pamidronate achieves a 23% reduction in SREs, which numerically exceeds the reduction observed with oral ibandronate (14%) and intravenous ibandronate (18%) [2]. Notably, pamidronate's SRE reduction is comparable to zoledronic acid, though the latter is reported as numerically superior in some analyses [2].

Skeletal-related events Multiple myeloma bone disease Bisphosphonate comparative efficacy

Physicochemical Properties: Disodium Pamidronate Hydrate Water Solubility Enables High-Concentration Formulation

Disodium pamidronate hydrate exhibits water solubility of 28 mg/mL at ambient temperature, enabling the preparation of concentrated parenteral solutions (e.g., 90 mg/10 mL vials) for intravenous infusion [1]. The compound is practically insoluble in organic solvents and sparingly soluble in dilute acid, which is consistent with its disodium salt formulation designed to enhance aqueous solubility relative to the free acid form [1]. This solubility profile supports flexible dosing and admixture compatibility with common infusion vehicles (e.g., 0.9% sodium chloride, 5% dextrose). Storage at 2–8°C in a desiccated environment is recommended to maintain hydrate integrity and prevent hygroscopic degradation [2]. While other intravenous bisphosphonates (e.g., zoledronic acid monohydrate) share similar solubility characteristics, pamidronate's established stability profile and extensive clinical experience with the disodium hydrate salt form reduce formulation risk for procurement and compounding operations.

Bisphosphonate solubility Parenteral formulation Disodium salt hydrate stability

Optimal Scientific and Clinical Procurement Scenarios for Disodium Pamidronate Hydrate


Clinical Management of Hypercalcemia of Malignancy Requiring Sustained Calcium-Lowering Effect

Disodium pamidronate hydrate (90 mg IV over 2–4 hours) is indicated for the treatment of moderate-to-severe hypercalcemia of malignancy (HCM; corrected serum calcium >12.0 mg/dL). Pamidronate normalizes serum calcium in approximately 70–80% of patients within 7 days, with a mean duration of normocalcemia of 3–4 weeks [1]. This sustained effect, coupled with its high hydroxyapatite binding affinity, makes pamidronate a first-line option when prolonged calcium control is desired and when the more rapid infusion of zoledronic acid is not feasible due to institutional protocols or renal function concerns [1][2].

Prevention of Skeletal-Related Events in Multiple Myeloma and Metastatic Breast Cancer

Monthly intravenous pamidronate (90 mg over ≥2 hours) reduces the incidence and delays the onset of skeletal-related events (pathologic fractures, spinal cord compression, radiation/surgery to bone) in patients with osteolytic lesions from multiple myeloma or metastatic breast cancer [1]. With a 23% reduction in SRE risk and skeletal morbidity rate comparable to zoledronic acid [2], pamidronate remains an evidence-based alternative when third-generation bisphosphonates are contraindicated, unavailable, or when longer infusion intervals are acceptable to the healthcare setting.

Parenteral Osteoporosis Therapy When Oral Bisphosphonates Are Not Tolerated

Intravenous pamidronate (60 mg monthly) has demonstrated lumbar spine bone mineral density (BMD) improvements comparable to daily oral alendronate (10 mg) over a three-year period, with mean T-score increases from -3.49 to -2.81 for pamidronate and from -2.95 to -2.33 for alendronate [1]. This makes pamidronate a viable off-label parenteral option for postmenopausal osteoporosis in patients unable to comply with oral bisphosphonate regimens due to gastrointestinal intolerance or malabsorption [1].

Bone-Targeted Drug Delivery Research Leveraging High Hydroxyapatite Affinity

Pamidronate's superior hydroxyapatite binding affinity (highest among seven clinically relevant bisphosphonates) [1] positions it as an optimal bone-seeking ligand for the design of novel bone-targeted therapeutics and diagnostic agents. Researchers developing bisphosphonate-conjugated drugs, radiopharmaceuticals (e.g., 99mTc-labeled pamidronate derivatives), or bone-imaging probes can exploit pamidronate's high mineral avidity to achieve selective skeletal delivery and prolonged local residence time [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disodium pamidronate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.